1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

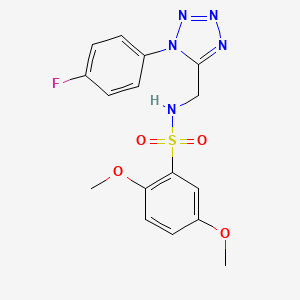

“1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an indoline group (a benzene ring fused to a five-membered nitrogen-containing ring). These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl, piperidine, and indoline groups each contribute distinct structural characteristics .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can undergo a variety of chemical reactions, including Boulton–Katritzky rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could potentially make the compound a base .

科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidines, including 1-benzoylpiperidine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers have explored the synthesis of substituted piperidines using innovative methods . In medicinal chemistry, 1-benzoylpiperidine derivatives have been investigated for their potential as:

作用機序

The mechanism of action would depend on the specific biological target of the compound. Many piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

将来の方向性

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the wide range of activities exhibited by piperidine derivatives, “1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” could potentially have interesting pharmaceutical applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves the reaction of 1-benzoylindoline-6-carboxylic acid with 2-piperidin-1-ylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "1-benzoylindoline-6-carboxylic acid", "2-piperidin-1-ylethylamine", "coupling agent (e.g. EDCI or HATU)", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 1-benzoylindoline-6-carboxylic acid and 2-piperidin-1-ylethylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add a dehydrating agent such as thionyl chloride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

CAS番号 |

1251558-33-4 |

製品名 |

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide |

分子式 |

C23H18N4O4S |

分子量 |

446.48 |

IUPAC名 |

3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |

InChIキー |

SDOZXZFDQNRWQA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)